molecular formula C11H13ClN2O3S B2402810 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 941932-86-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2402810
CAS No.: 941932-86-1
M. Wt: 288.75
InChI Key: KGYUQGOPNIJFRK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a chemical compound characterized by its unique structure, which includes a chloro group, an isothiazolidinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the chlorination of the phenyl ring, followed by the introduction of the isothiazolidinone ring and the acetamide group. Common reagents used in these reactions include chlorinating agents, isothiazolidinone precursors, and acylating agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-chlorophenyl)acetamide

  • N-(4-chloro-3-(2-hydroxyethyl)sulfamoylphenyl)-4-methyl-1,3,5-triazole-2-carboxamide

Uniqueness: N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-8(15)13-9-3-4-10(12)11(7-9)14-5-2-6-18(14,16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYUQGOPNIJFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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